molecular formula C14H22N6O3S B12917993 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine CAS No. 59452-68-5

5'-S-[3-(Methylamino)propyl]-5'-thioadenosine

Cat. No.: B12917993
CAS No.: 59452-68-5
M. Wt: 354.43 g/mol
InChI Key: QCFMFNJQDMUBEL-IDTAVKCVSA-N
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Description

The compound “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylamino)propyl)thio)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the purine base: This involves the construction of the purine ring system, which can be achieved through various synthetic routes.

    Attachment of the sugar moiety: The tetrahydrofuran ring is attached to the purine base through glycosylation reactions.

    Introduction of the thioether group: This step involves the substitution of a suitable leaving group with the thioether moiety.

    Final functionalization:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying nucleic acid interactions.

    Medicine: As a potential antiviral or anticancer agent.

    Industry: In the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, nucleoside analogs often inhibit viral polymerases or interfere with DNA synthesis in cancer cells. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral nucleoside analog.

    Gemcitabine: An anticancer nucleoside analog.

    Zidovudine: An antiretroviral nucleoside analog.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or selectivity for certain targets. Comparative studies with similar compounds can highlight these unique features and potential advantages.

Properties

CAS No.

59452-68-5

Molecular Formula

C14H22N6O3S

Molecular Weight

354.43 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[3-(methylamino)propylsulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3S/c1-16-3-2-4-24-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1

InChI Key

QCFMFNJQDMUBEL-IDTAVKCVSA-N

Isomeric SMILES

CNCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CNCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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